N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Beschreibung
N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 2.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-26-16-8-6-15(7-9-16)21-17(24)13-23-18(25)12-14(2)20-19(23)22-10-4-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBXAXLISCKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity based on existing research findings, including data tables and relevant case studies.
Chemical Characteristics
The compound's chemical structure can be summarized with the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 490.6 g/mol |
| Molecular Formula | C28H34N4O4 |
| LogP | 2.5487 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 66.401 Ų |
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide may exhibit anticancer properties by targeting specific kinases involved in cell cycle regulation. For instance, studies have shown that derivatives containing pyrrolidine and dihydropyrimidine moieties can inhibit cyclin-dependent kinases (CDKs), leading to reduced cell proliferation in various cancer cell lines .
Anticancer Activity
In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
A comparative study highlighted its effectiveness against FaDu hypopharyngeal tumor cells, where it showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound also demonstrates potential neuroprotective effects. Research into piperidine derivatives has shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease . This dual inhibition suggests a promising avenue for developing treatments for neurodegenerative disorders.
Study 1: Anticancer Efficacy
In a recent study, a series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications leading to increased hydrophobicity improved binding affinity to target proteins involved in tumor growth. The compound was found to significantly reduce tumor size in xenograft models .
Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings revealed that these compounds could effectively reduce amyloid-beta aggregation and improve cognitive function in treated animals .
Vergleich Mit ähnlichen Verbindungen
Thio-Substituted Pyrimidinones ()
The compound 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides shares the dihydropyrimidinone core and methyl substitution at position 4 but replaces the pyrrolidin-1-yl group with a thioether (-S-) linkage. Synthesis involves sodium methylate-mediated alkylation of thiopyrimidines with chloroacetamides, a method that may yield lower stereochemical control than the target compound’s pyrrolidine-based synthesis .
Sulfonamide-Linked Derivatives ()
Compounds B12 and B13 from incorporate a sulfamoylphenyl group and tetrahydropyrimidin-2-yl substitutions.
Pyrimidinyl-Pyrrolidine Derivatives ()
The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide (CAS 2097933-90-7) shares the dihydropyrimidinone core but replaces the pyrrolidin-1-yl group with a pyrimidin-2-yl-substituted pyrrolidine. Its molecular weight (328.37 g/mol) and formula (C16H20N6O2) suggest a compact structure compared to the target compound, which likely has a higher molecular weight due to the ethoxyphenyl group .
Q & A
Q. How should researchers interpret conflicting yield data (e.g., 60% vs. 58%) in similar syntheses?
- Answer : Variables like solvent purity, catalyst loading, and reaction time account for discrepancies. For example:
- achieved 60% yield using DMF at 80°C .
- reports 58% yield with THF at 70°C .
- Resolution : Conduct design of experiments (DoE) to identify critical factors (e.g., temperature > solvent polarity).
Methodological Tables
| Characterization Data | Values/Techniques | Reference |
|---|---|---|
| Melting Point | 204–205°C (DSC) | |
| -NMR (DMSO-d6) | δ 12.45 (NH), 7.75–7.55 (Ar-H), 4.08 (SCH) | |
| LC-MS ([M+H]) | m/z 376.0 | |
| Crystallography Resolution | 0.84 Å (synchrotron XRD) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
